

# Introduction: The Chemical Identity and Significance of MCOP

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## Compound of Interest

Compound Name: *Monocarboxyooctyl phthalate*

CAS No.: 1923895-92-4

Cat. No.: B1165116

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**Monocarboxyooctyl phthalate** (MCOP), formally known as mono-(carboxy-iso-octyl) phthalate, is not a commercially manufactured chemical. Rather, it is the primary secondary oxidized metabolite of Di-isononyl phthalate (DINP), a high-molecular-weight (HMW) phthalate diester<sup>[1]</sup> <sup>[2]</sup>. As regulatory pressures have restricted the use of legacy plasticizers like di(2-ethylhexyl) phthalate (DEHP), DINP has become one of the most widely utilized plasticizers globally, primarily used to impart flexibility to polyvinyl chloride (PVC)<sup>[3]</sup>.

Because phthalates are not covalently bound to their polymer matrices, they continuously leach into the environment, leading to ubiquitous human exposure<sup>[3]</sup>. In clinical and epidemiological biomonitoring, measuring parent DINP in blood or urine is ineffective due to its rapid metabolism and high potential for ex vivo contamination. Furthermore, its primary hydrolytic metabolite, mono-isononyl phthalate (MNP), is rapidly oxidized and is detected in fewer than 13% of human urine samples<sup>[4]</sup><sup>[5]</sup>. Consequently, MCOP—which is highly stable, exclusively formed in vivo, and detected in >95% of the general population—serves as the definitive, self-validating biomarker for human DINP exposure<sup>[2]</sup><sup>[4]</sup>.

## Primary Sources and Vectors of Human Exposure

Human exposure to MCOP is entirely driven by exposure to its parent compound, DINP. The systemic absorption of DINP occurs through three primary vectors:

## Dietary Ingestion (The Dominant Pathway)

Diet is the predominant source of HMW phthalate exposure[1]. DINP is highly lipophilic and readily migrates from food contact materials into consumables, particularly fatty foods.

- **Food Processing and Packaging:** DINP is prevalent in PVC tubing used in dairy processing, conveyor belts, and plasticized food packaging films[1][6].
- **Dining Out and Fast Food:** Epidemiological data from the National Health and Nutrition Examination Survey (NHANES) demonstrates a strong, dose-dependent correlation between dining out and elevated urinary MCOP levels. High consumers of fast food and cafeteria meals exhibit significantly higher cumulative phthalate exposure compared to those who consume meals prepared at home[1][7].

## Inhalation and Ingestion of Indoor Dust

HMW phthalates like DINP are extensively used in building materials, including vinyl flooring, wall coverings, and wire/cable insulation[3][8]. Over time, DINP volatilizes and partitions into indoor air and household dust. Inhalation of particulate matter and inadvertent dust ingestion (particularly via hand-to-mouth behavior in infants and toddlers) represent a critical exposure vector, explaining why adjusted geometric mean concentrations of MCOP are significantly higher in children than in adults[4].

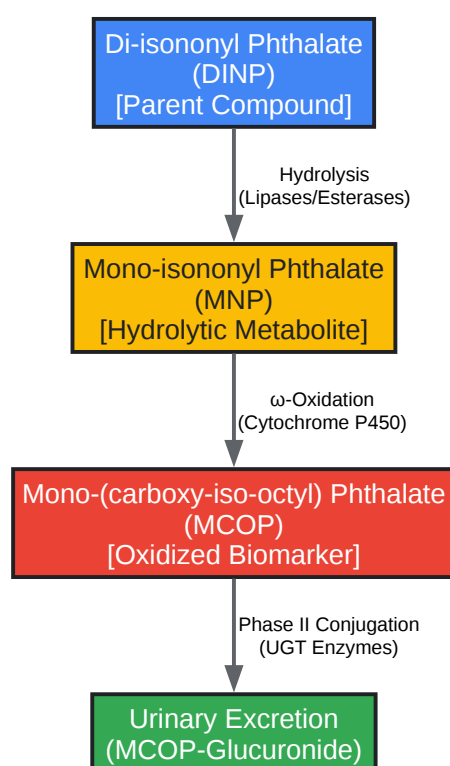
## Dermal Absorption

While low-molecular-weight phthalates (e.g., DEP) are common in cosmetics, DINP is occasionally used in personal care products, adhesives, and synthetic leathers[8][9]. Dermal absorption of DINP contributes to the systemic burden, though it is kinetically slower than dietary ingestion.

## Toxicokinetics: The Metabolic Pathway of DINP to MCOP

Understanding the causality behind biomarker selection requires a deep dive into phthalate toxicokinetics. Upon ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract by lipases and esterases to form the primary monoester, MNP[2].

However, MNP is highly lipophilic and undergoes rapid phase I biotransformation. Cytochrome P450 (CYP) enzymes facilitate  $\omega$ -oxidation and  $\omega$ -1-oxidation of the isononyl alkyl chain, converting MNP into secondary oxidized metabolites, primarily MCOP[2]. Finally, MCOP undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form hydrophilic glucuronide conjugates, which are readily excreted in urine[10].



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Caption: Metabolic pathway of DINP to its primary urinary biomarker, MCOP.

## Clinical and Epidemiological Implications

The quantification of MCOP is critical for assessing the toxicological burden of DINP. Recent cross-sectional studies and clinical evaluations have linked elevated MCOP exposure to several adverse physiological outcomes:

- **Endocrine Disruption:** MCOP exhibits anti-androgenic properties. In women, moderate to high exposure to MCOP is associated with lower levels of sex hormone-binding globulin (SHBG), lower testosterone levels, and a higher risk for obesity and metabolic syndrome[11].
- **Hematological Alterations:** A large cross-sectional study of 11,409 adults revealed a significant, nonlinear negative correlation between urinary MCOP levels and platelet counts, suggesting phthalate-induced structural or functional alterations in erythrocytes and platelets[9][12].
- **Neurodevelopment and Respiratory Health:** Prenatal and early childhood exposure to HMW phthalates, tracked via MCOP, has been investigated for associations with delayed pubarche, altered neurodevelopment, and airway inflammation (asthma)[8][13].

## Quantitative Data Summary: Biomonitoring Metrics

The following table summarizes the detection frequencies and concentration ranges of DINP metabolites based on NHANES biomonitoring data, validating the analytical superiority of MCOP over MNP[2][4][5].

Metabolite	Parent Compound	Detection Frequency (%)	Concentration Range (µg/L)	Analytical Significance
MCOP	DINP	95.2%	> 0.7 to 4,961	Primary Biomarker. Highly stable, exclusively formed in vivo.
MNP	DINP	12.9%	> 0.8 to 148.1	Poor Biomarker. Rapidly oxidized; subject to environmental contamination.
MCNP	DIDP (Diisodecyl)	89.9%	> 0.6 to 672.6	Primary biomarker for DIDP, often co-analyzed with MCOP.

## Experimental Protocol: LC-MS/MS Quantification of Urinary MCOP

To ensure scientific integrity and reproducibility, the following is a validated, self-contained protocol for the quantification of urinary MCOP using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), adapted from CDC biomonitoring standards[10][14].

### Reagents and Materials

- Enzyme:  $\beta$ -glucuronidase (E. coli K12) for deconjugation.
- Internal Standards: Isotopically labeled  $^{13}\text{C}_4$ -MCOP.
- Mobile Phases:
  - Phase A: 0.1% Acetic Acid in HPLC-grade Water.

- Phase B: 0.1% Acetic Acid in Acetonitrile.

## Step-by-Step Methodology

### Step 1: Enzymatic Deconjugation

- Aliquot 200  $\mu$ L of human urine into a sterile microcentrifuge tube[14].
- Spike the sample with 10  $\mu$ L of the  $^{13}C_4$ -MCOP internal standard mixture to correct for extraction losses and matrix effects[10].
- Add 25  $\mu$ L of ammonium acetate buffer (pH 6.5) and 10  $\mu$ L of  $\beta$ -glucuronidase.
- Incubate the mixture at 37°C for 90–120 minutes to completely hydrolyze the MCOP-glucuronide conjugates into free MCOP[10][15].

### Step 2: Solid-Phase Extraction (SPE)

- Conditioning: Pass 1 mL of methanol followed by 1 mL of HPLC-grade water through a polymeric SPE cartridge (e.g., Bond Elut Plexa)[15].
- Loading: Dilute the deconjugated urine sample with 1 mL of water and load it onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute hydrophilic interferences.
- Elution: Elute the target analytes (MCOP) using 1 mL of pure acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 32°C[15].
- Reconstitution: Reconstitute the residue in 200  $\mu$ L of Mobile Phase A/B (90:10, v/v) and transfer to an autosampler vial.

### Step 3: LC-MS/MS Analysis

- Inject 10  $\mu$ L of the reconstituted sample onto a C18 reversed-phase analytical column (e.g., Zorbax Extend-C18)[15].

- Run a gradient elution starting at 30% Mobile Phase B, ramping to 100% B over 7 minutes to separate MCOP from other phthalate monoesters[15].
- Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[14][16].
- Monitor the specific precursor-to-product ion transitions for MCOP (e.g., m/z 307 → 145) and its corresponding internal standard to ensure precise quantification[14].

Causality Note: The use of enzymatic deconjugation is strictly required because >90% of MCOP in human urine exists as a glucuronide conjugate. Direct analysis without hydrolysis will result in severe underestimation of exposure unless specific conjugated standards are utilized[10][15].

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